N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety, a pyrazole ring, and a chromene carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit inhibitory activity againstcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurological functions and inflammatory responses, respectively.
Mode of Action
They achieve this by coordinating their functional groups with the active sites of the enzymes, resulting in a reduced output for a transition state required for activity .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, inhibition of cholinesterases can impact neurological signaling, while inhibition of lipoxygenase can affect inflammatory responses .
Pharmacokinetics
Many sulfonamide-based compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For instance, if it inhibits cholinesterases, it could potentially enhance cholinergic signaling, which might be beneficial in conditions like Alzheimer’s disease . If it inhibits lipoxygenase, it could potentially reduce inflammatory responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the synthesis of similar compounds has been performed under dynamic pH control . Additionally, the compound’s stability could be affected by temperature and light exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2,3-dihydrobenzo[b][1,4]dioxin with a suitable alkyl halide, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves the coupling of the pyrazole intermediate with a chromene carboxamide derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and chromene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biology
In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .
Medicine
In medicine, N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4H-chromene-2-carboxamide is explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities. Its unique structure allows it to target specific biological pathways .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
(E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide: This compound shares the dihydrobenzo[b][1,4]dioxin moiety but differs in its functional groups and overall structure.
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: Another compound with the dihydrobenzo[b][1,4]dioxin core, used in organic light-emitting devices.
Uniqueness
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4H-chromene-2-carboxamide stands out due to its combination of the dihydrobenzo[b][1,4]dioxin, pyrazole, and chromene carboxamide groups. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c26-17-9-21(30-18-6-2-1-5-16(17)18)22(27)24-14-10-23-25(11-14)12-15-13-28-19-7-3-4-8-20(19)29-15/h1-11,15H,12-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRYKBVIBMPEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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